Cas no 36150-01-3 (Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)-)
Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5E,9α,11α,13E,15S)-, is a prostaglandin derivative characterized by its unique stereochemistry and functional group arrangement. The compound features hydroxyl groups at positions 9, 11, and 15, along with conjugated double bonds at C5-C6 and C13-C14, contributing to its structural specificity. Its (15S) configuration and α-oriented hydroxyl groups at C9 and C11 enhance its potential biological activity, particularly in receptor binding and signaling pathways. This prostaglandin analog may serve as a valuable intermediate in synthetic chemistry or as a reference standard for biochemical studies. Its well-defined stereochemistry ensures reproducibility in research applications, making it suitable for investigations in lipid metabolism and prostaglandin-related physiological processes.
36150-01-3 structure
Product Name:Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)-
CAS No:36150-01-3
MF:C20H34O5
MW:354.48096704483
MDL:MFCD00135233
CID:296122
PubChem ID:5283078
Update Time:2025-10-13
Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)- Chemical and Physical Properties
Names and Identifiers
-
- Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)-
- 5-trans Prostaglandin F2α
- 5,6-trans-PGF2a
- 5,6-trans-Prostaglandin F2a
- 5-trans-PGF2a
- 5-trans-Prostaglandin F2a
- 5,6-trans-Prostaglandin F2alpha
- 9,11,15-Trihydroxy-(5Z,9a,11a,13E,15S)-prosta-5,13-dien-1-oic acid
- NCGC00344182-03
- 5-trans-Prostaglandin F2alpha
- PDSP2_001535
- 7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoate
- 9a,11a,15(S)-Trihydroxy-5-cis-13-trans-prostadienoic acid
- 5-trans-PGF2alpha
- 9a,11a-PGF2a
- cyclosin
- Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5E,9alpha,11alpha,13E,15S)-
- PD021088
- SR-01000946472-1
- CHEBI:187232
- 9,11,15-trihydroxyprosta-5Z,13E-dien-1-oic acid
- CS-0133871
- A
- 5,6-trans PGF2alpha
- (5Z,9a,11a,13E,15S)-9,11,15-trihydroxy-Prosta-5,13-dien-1-oic acid
- 9,11,15-Trihydroxy-(5Z,9a,11a,13E,15S)-prosta-5,13-dien-1-oate
- DINOPROST TROMETAMOL IMPURITY A [EP IMPURITY]
- F2a Isoprostane
- HY-129953A
- 36150-01-3
- (5E,9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
- LMFA03010077
- 5-trans Prostaglandin F2 alpha
- 5-Trans Prostaglandin F2alpha
- 9,11,15-trihydroxyprosta-5Z,13E-dien-1-oate
- (5z,13e)-(15s)-9-alpha,11-alpha,15-trihydroxyprosta-5,13-dienoate
- EM5T9R5FAS
- (5Z,9a,11a,13E,15S)-9,11,15-trihydroxy-Prosta-5,13-dien-1-oate
- 5,6-TRANS-PGF2.ALPHA.
- 5,6-TRANS-PROSTAGLANDIN F2.ALPHA.
- 5-TRANS-PGF2.ALPHA.
- 9a,11a,15(S)-Trihydroxy-5-cis-13-trans-prostadienoate
- HMS3648P21
- UNII-EM5T9R5FAS
- DTXSID501317801
- Prostaglandin F2
- (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
- SCHEMBL9444033
- (9alpha,11alpha,15)-trihydroxyprosta-(5Z,13E)-dien-1-oate
- 5-TRANS-PROSTAGLANDIN F2.ALPHA.
- AB00514670
- (5Z,13E)-(15S)-9-alpha,11-alpha,15-trihydroxyprosta-5,13-dienoic acid
- 5,6-trans-Pgf2alpha
- Dinifertin
- (E)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)cyclopentyl)hept-5-enoic acid
- (5E,9.ALPHA.,11.ALPHA.,13E,15S)-9,11,15-TRIHYDROXYPROSTA-5,13-DIEN-1-OIC ACID
- Q63398817
- (5Z,13E,15S)-9a,11a,15-trihydroxyprosta-5,13-dien-1-oate
- 9S,11R,15S-trihydroxy-5E,13E-prostadienoic acid
- PROSTA-5,13-DIEN-1-OIC ACID, 9,11,15-TRIHYDROXY-, (5E,9.ALPHA.,11.ALPHA.,13E,15S)-
- 5-TRANS PROSTAGLANDIN F2
- (5Z,13E,15S)-9a,11a,15-trihydroxyprosta-5,13-dien-1-oic acid
- Glandin N
- SR-01000946472
- Dinoprost trometamol impurity A [EP]
- (9alpha,11alpha,15)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid
- PXGPLTODNUVGFL-UAAPODJFSA-N
- DINOPROST TROMETAMOL IMPURITY A (EP IMPURITY)
- 5-trans-PGF2I+/-
-
- MDL: MFCD00135233
- Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1
- InChI Key: PXGPLTODNUVGFL-UAAPODJFSA-N
- SMILES: O[C@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@H]1C/C=C/CCCC(=O)O)O
Computed Properties
- Exact Mass: 354.24072
- Monoisotopic Mass: 354.24062418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 12
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 98Ų
Experimental Properties
- PSA: 97.99
- LogP: 4.39
Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65408-1mg |
5-trans Prostaglandin F2α |
36150-01-3 | 98% | 1mg |
¥771.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65408-5mg |
5-trans Prostaglandin F2α |
36150-01-3 | 98% | 5mg |
¥3129.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65408-10mg |
5-trans Prostaglandin F2α |
36150-01-3 | 98% | 10mg |
¥5552.00 | 2023-09-08 | |
| Cooke Chemical | LN3315949-1mg |
5-transProstaglandinF2α |
36150-01-3 | ≥98% | 1mg |
RMB 668.00 | 2025-02-21 | |
| Cooke Chemical | LN3315949-5mg |
5-transProstaglandinF2α |
36150-01-3 | ≥98% | 5mg |
RMB 2708.00 | 2025-02-21 | |
| Cooke Chemical | LN3315949-10mg |
5-transProstaglandinF2α |
36150-01-3 | ≥98% | 10mg |
RMB 4800.00 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205143-1 mg |
5-trans Prostaglandin F2α, |
36150-01-3 | 1mg |
¥519.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205143A-5 mg |
5-trans Prostaglandin F2α, |
36150-01-3 | 5mg |
¥3,159.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205143-1mg |
5-trans Prostaglandin F2α, |
36150-01-3 | 1mg |
¥519.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205143A-5mg |
5-trans Prostaglandin F2α, |
36150-01-3 | 5mg |
¥3159.00 | 2023-09-05 |
Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)- Related Literature
-
Simon Lotz,Chantelle Crause,Andrew J. Olivier,David C. Liles,Helmar G?rls,Marilé Landman,Daniela I. Bezuidenhout Dalton Trans. 2009 697
-
2. Stereochemistry and mechanistic insights in the [2t + 2i + 2i] annulations of thioketenes and iminesWei He,Junpeng Zhuang,Hongguang Du,Zhanhui Yang,Jiaxi Xu Org. Biomol. Chem. 2017 15 9424
-
Yoshihiro Natori,Shunsuke Kikuchi,Takahiro Kondo,Yukako Saito,Yuichi Yoshimura,Hiroki Takahata Org. Biomol. Chem. 2014 12 1983
-
Shota Kato,Daichi Mizukami,Tomoya Sugai,Masashi Tsuda,Haruhiko Fuwa Chem. Sci. 2021 12 872
-
Patrick Fries,Melanie Kim Müller,Jens Hartung Org. Biomol. Chem. 2013 11 2630
36150-01-3 (Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)-) Related Products
- 27415-26-5(8-epi-Prostaglandin F2α)
- 10164-73-5(7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid)
- 58551-69-2(Carboprost tromethamine)
- 551-11-1(Dinoprost)
- 221664-05-7(2,3-Dinor iPF2α-III)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk